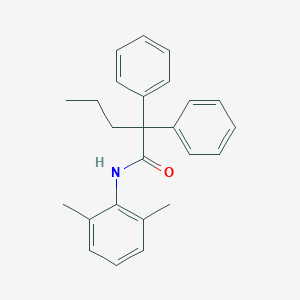![molecular formula C17H18N6OS B286651 methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286651.png)
methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is not fully understood. However, it has been reported to inhibit the activity of specific enzymes and receptors, such as COX-2, MMP-9, and AChE, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been reported to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has several advantages and limitations for lab experiments. One advantage is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit specific enzymes and receptors, which makes it a useful tool for studying physiological and pathological processes. However, a limitation of this compound is its potential toxicity and limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including neurological disorders and cancer. Additionally, the study of its mechanism of action and biochemical and physiological effects can provide insights into the underlying mechanisms of various physiological and pathological processes.
Méthodes De Synthèse
Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been synthesized using various methods, including the reaction of 4-bromo-2-fluoroanisole with 6-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the presence of copper powder. Another method involves the reaction of 4-bromo-2-fluoroanisole with 6-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the presence of palladium acetate and triphenylphosphine. Both methods have been reported to yield the desired compound in good yields.
Applications De Recherche Scientifique
Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C17H18N6OS |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-6-(2-methyl-5-propylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18N6OS/c1-4-5-12-10-14(22(2)20-12)16-21-23-15(18-19-17(23)25-16)11-6-8-13(24-3)9-7-11/h6-10H,4-5H2,1-3H3 |
Clé InChI |
DWBSQVPGWMVNRP-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC)C |
SMILES canonique |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B286573.png)
![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)

![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)
![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)

![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)
![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286591.png)
![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)
